![molecular formula C12H11NO4 B2361096 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione CAS No. 29197-16-8](/img/structure/B2361096.png)

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione

Descripción general

Descripción

Molecular Structure Analysis

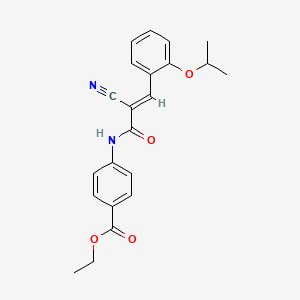

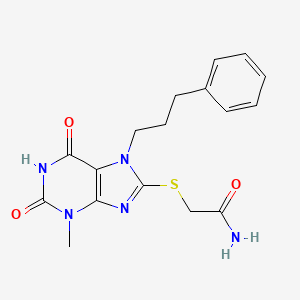

The molecular formula of 3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione is C12H11NO4 . It contains a total of 28 bonds; 17 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 ketone(s) (aliphatic), and 1 nitro group .

Aplicaciones Científicas De Investigación

Unusual Chemical Shifts and Ligand Formation

A study by Kopylovich et al. (2011) explored the unusual shift of a nitro group in a phenylhydrazo-β-diketone derivative, including 3-[(4-nitrophenyl)methylidene]pentane-2,4-dione. This compound demonstrated a para to meta shift upon nitration under basic conditions. It was found to act as a polydentate ligand for synthesizing polymeric and monomeric compounds, which were characterized using single crystal X-ray analysis, revealing unique metal-organic and supramolecular 3D networks (Kopylovich et al., 2011).

Hydrogen Bonding Studies

Emsley et al. (1989) synthesized derivatives of pentane-2,4-dione, including 3-(4-nitrophenyl)pentane-2,4-dione, to study hydrogen bonding. They noted very short hydrogen bonds in these compounds and explored hydrogen bonding's impact on various properties like chemical shifts and stretching frequencies. This study contributes to understanding the hydrogen bonding in β-diketones and their derivatives (Emsley et al., 1989).

Catalytic Applications

A 2010 study by Mahmudov et al. highlighted the synthesis of 3-(2-Hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione and its use as a catalyst in peroxidative oxidation and aerobic TEMPO-mediated selective oxidation reactions. This finding suggests potential applications of β-diketone derivatives in catalysis (Mahmudov et al., 2010).

Solvatochromic Properties

In 2011, Mahmudov et al. studied the solvatochromic properties of new azoderivatives of pentane-2,4-dione, including 3-(4-nitrophenylhydrazo)pentane-2,4-dione. They focused on how these compounds behave in different solvents, providing insights into their stability and behavior under varying conditions, which is valuable in material science and analytical chemistry (Mahmudov et al., 2011).

Corrosion Inhibition

Fiala et al. (2007) investigated ketene dithioacetal derivatives, related to β-diketones, for their capacity to inhibit copper corrosion in nitric acid solutions. This study is relevant to understanding how derivatives of β-diketones can be used in corrosion inhibition, a significant application in material science (Fiala et al., 2007).

Propiedades

IUPAC Name |

3-[(4-nitrophenyl)methylidene]pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-8(14)12(9(2)15)7-10-3-5-11(6-4-10)13(16)17/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFGYWARVCXNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-isobutyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361019.png)

![2-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-4-propyl-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2361024.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2361027.png)

![5-(4-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2361028.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide](/img/structure/B2361031.png)

![3-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2361034.png)